molecular formula C17H18N2O B15006994 1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)-

1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)-

Cat. No.: B15006994
M. Wt: 266.34 g/mol
InChI Key: DDWRKEIQSBCRKA-UHFFFAOYSA-N
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Description

2-BENZYL-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE is a chemical compound with the molecular formula C17H19N2O. It is a member of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by alkylation with 2-methoxyethyl chloride. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxyethyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2-BENZYL-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-BENZYL-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-BENZYL-1H-BENZIMIDAZOLE: Similar structure but lacks the methoxyethyl group.

    1-(2-METHOXYETHYL)-1H-BENZIMIDAZOLE: Similar structure but lacks the benzyl group.

    2-PHENYL-1H-BENZIMIDAZOLE: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

2-BENZYL-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both benzyl and methoxyethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s ability to interact with specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2-benzyl-1-(2-methoxyethyl)benzimidazole

InChI

InChI=1S/C17H18N2O/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3

InChI Key

DDWRKEIQSBCRKA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3

Origin of Product

United States

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